molecular formula C5H4F2OS B8431491 (4,5-Difluoro-2-thienyl)methanol

(4,5-Difluoro-2-thienyl)methanol

Cat. No.: B8431491
M. Wt: 150.15 g/mol
InChI Key: QXAVIZZLUKMYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,5-Difluoro-2-thienyl)methanol is a useful research compound. Its molecular formula is C5H4F2OS and its molecular weight is 150.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H4F2OS

Molecular Weight

150.15 g/mol

IUPAC Name

(4,5-difluorothiophen-2-yl)methanol

InChI

InChI=1S/C5H4F2OS/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2

InChI Key

QXAVIZZLUKMYHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1F)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(4,5-difluoro-2-thienyl)-1,3-dioxolane (586 mg), THF (10 ml) and 6 M HCl (1 ml) was stirred at ambient temperature for 1 h. The mixture was quenched with saturated NaHCO3 solution and extracted with EtOAc. The organic layer was separated, washed with water and brine successively, dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (hexane/EtOAc). The resulting oil was dissolved in THF (10 ml), and NaBH4 (48.5 mg) and MeOH (0.1 ml) were added to the solution at room temperature. After the mixture was stirred at room temperature for 15 min, the mixture was poured into saturated NH4Cl solution and extracted with EtOAc. The organic layer was separated, washed with water and brine successively, dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (hexane/EtOAc) to give the title compound (190 mg) as a mixture with (4-bromo-2-thienyl)methanol and (4-bromo-5-fluoro-2-thienyl)methanol.
Quantity
586 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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